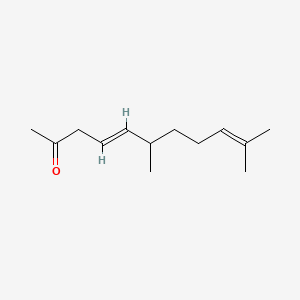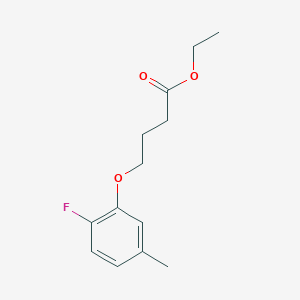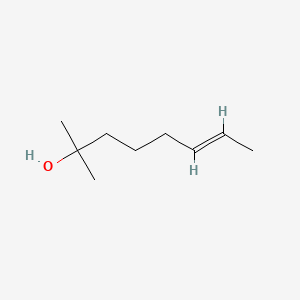
(E)-2-Methyloct-6-en-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-Methyloct-6-en-2-ol is an organic compound with the molecular formula C9H18O. It is a type of alcohol characterized by the presence of a double bond in its structure, specifically at the sixth carbon atom. This compound is known for its pleasant odor and is often used in the fragrance industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-2-Methyloct-6-en-2-ol can be synthesized through various methods. One common synthetic route involves the hydroboration-oxidation of 2-methyl-1-octene. The reaction typically proceeds as follows:
Hydroboration: 2-Methyl-1-octene is reacted with borane (BH3) in tetrahydrofuran (THF) to form the trialkylborane intermediate.
Oxidation: The trialkylborane intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of sodium hydroxide (NaOH) to yield this compound.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial production may also involve the use of catalysts to enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
(E)-2-Methyloct-6-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction of this compound can yield alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alkanes.
Substitution: Alkyl halides.
Scientific Research Applications
(E)-2-Methyloct-6-en-2-ol has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: this compound is used in the fragrance industry due to its pleasant odor. It is also used as a flavoring agent in the food industry.
Mechanism of Action
The mechanism of action of (E)-2-Methyloct-6-en-2-ol involves its interaction with various molecular targets. In biological systems, it may interact with cell membranes, altering their permeability and affecting cellular processes. The exact molecular pathways and targets are still under investigation, but it is believed to exert its effects through modulation of enzyme activities and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-1-octanol: Similar in structure but lacks the double bond.
2-Methyl-2-octanol: Similar in structure but has a different position of the double bond.
Oct-6-en-2-ol: Similar in structure but lacks the methyl group.
Uniqueness
(E)-2-Methyloct-6-en-2-ol is unique due to the presence of both a double bond and a methyl group at specific positions in its structure. This unique arrangement contributes to its distinct chemical and physical properties, making it valuable in various applications, particularly in the fragrance and flavor industries.
Properties
CAS No. |
93919-12-1 |
|---|---|
Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
(E)-2-methyloct-6-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-4-5-6-7-8-9(2,3)10/h4-5,10H,6-8H2,1-3H3/b5-4+ |
InChI Key |
PCITYCRXSBKQDR-SNAWJCMRSA-N |
Isomeric SMILES |
C/C=C/CCCC(C)(C)O |
Canonical SMILES |
CC=CCCCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





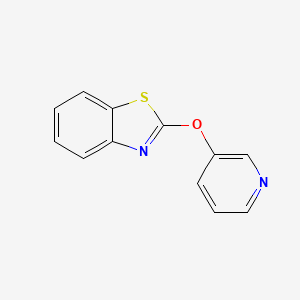
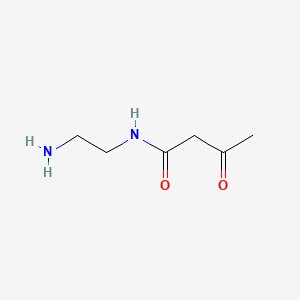


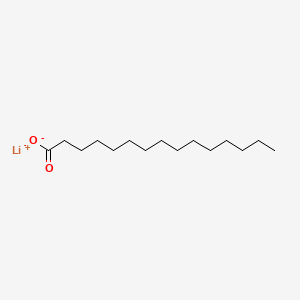
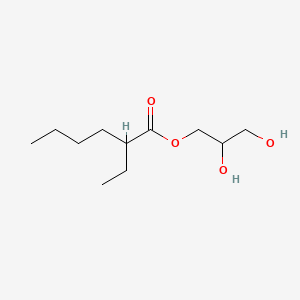
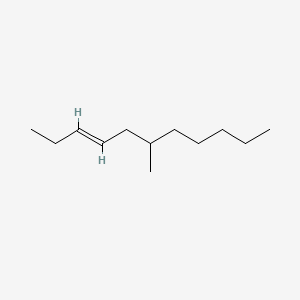
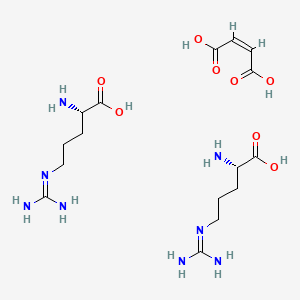
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)
